molecular formula C20H18N4O3 B2677615 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 252551-75-0

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2677615
CAS No.: 252551-75-0
M. Wt: 362.389
InChI Key: URQJDYDSJDZQGK-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chromen-2-one core, which is a derivative of coumarin, and is further functionalized with diethylamino and pyridinyl-oxadiazolyl groups. These modifications endow the compound with distinctive photophysical and chemical properties, making it a subject of study in materials science, chemistry, and biology.

Preparation Methods

The synthesis of 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, to form the chromen-2-one core.

    Introduction of the Diethylamino Group: The chromen-2-one core is then reacted with diethylamine under reflux conditions to introduce the diethylamino group at the 7-position.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of a hydrazide intermediate with pyridine-4-carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-2-one derivatives.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted chromen-2-one derivatives and oxadiazole-containing compounds.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a fluorescent probe due to its strong luminescence properties. It can also serve as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors, due to its unique photophysical properties.

Mechanism of Action

The mechanism by which 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their function and activity. In the context of its fluorescent properties, the compound undergoes excited-state intramolecular proton transfer (ESIPT), leading to dual emission behavior. This mechanism involves the transfer of a proton within the molecule upon excitation, resulting in the emission of light at different wavelengths.

Comparison with Similar Compounds

Similar compounds to 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one include other coumarin derivatives and oxadiazole-containing compounds. For example:

    7-diethylamino-4-methylcoumarin: This compound shares the diethylamino group and the coumarin core but lacks the oxadiazole and pyridinyl groups, resulting in different photophysical properties.

    3-(pyridin-4-yl)-1,3,4-oxadiazole: This compound contains the oxadiazole and pyridinyl groups but lacks the chromen-2-one core, leading to different chemical reactivity and applications.

Properties

IUPAC Name

7-(diethylamino)-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-24(4-2)15-6-5-14-11-16(20(25)26-17(14)12-15)19-23-22-18(27-19)13-7-9-21-10-8-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQJDYDSJDZQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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